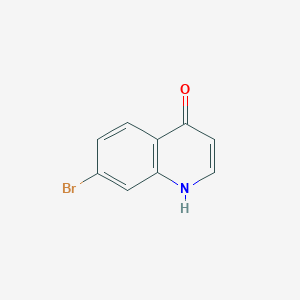
7-Bromoquinolin-4-ol
Vue d'ensemble
Description
7-Bromoquinolin-4-ol is an organic compound that acts as a reagent in the synthesis of quinoline Schiff bases, which are used pharmacologically for antibacterial activity .
Synthesis Analysis
The synthesis of new 6-Bromoquinolin-4-ol derivatives has been studied using Chan–Lam coupling, which utilizes different types of solvents (protic, aprotic, and mixed solvents) and bases . The commercially available 6-bromoquinolin-4-ol was reacted with different types of aryl boronic acids along with Cu (OAc) 2 via Chan–Lam coupling methodology .Molecular Structure Analysis
The molecular formula of this compound is C9H6BrNO . It has a molecular weight of 224.054 . The structure analysis of the compound has established that bromination of an 8-hydroxyquinoline derivative occurred in the 7-position .Chemical Reactions Analysis
The synthesis of new 6-Bromoquinolin-4-ol derivatives involves reacting different aryl boronic acids with 6-bromoquinolin-4-ol by Chan–Lam C–O cross-coupling approach at room temperature using copper salt .Physical And Chemical Properties Analysis
The density of this compound is 1.7±0.1 g/cm3 . It has a boiling point of 370.7±22.0 °C at 760 mmHg . The melting point is not available . The flash point is 178.0±22.3 °C .Applications De Recherche Scientifique
Synthesis of PI3K/mTOR Inhibitors
7-Bromoquinolin-4-ol serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors. Lei et al. (2015) detailed the synthesis of a compound from 6-bromoquinolin-4-ol, which is crucial for creating NVP-BEZ235 derivatives, potent inhibitors in cancer therapy (Fei Lei et al., 2015).
Antimicrobial Applications
Krishna (2018) synthesized a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, noting their significant antimicrobial activities. Among these compounds, specific derivatives showed potent antibacterial and antifungal activities, highlighting the potential of this compound derivatives in combating infectious diseases (P. Krishna, 2018).
Intermediate for Biologically Active Compounds
Wang et al. (2015) described the synthesis of Bromo-4-iodoquinoline from 6-bromoquinolin-4-ol, an important intermediate for various biologically active compounds like GSK2126458, a drug with potential therapeutic applications (Wenhui Wang et al., 2015).
Synthesis of Quinoline Derivatives
Şahin et al. (2008) investigated the bromination reaction of tetrahydroquinoline, leading to the synthesis of tribromoquinoline and dibromoquinolines. These compounds, derived from bromoquinolines like this compound, have significance in creating novel quinoline derivatives for various scientific applications (A. Şahin et al., 2008).
Structure Analysis
Collis et al. (2003) conducted a structure analysis of 7-Bromoquinolin-8-ol, providing insights into its molecular structure and potential interactions. This study is crucial for understanding the chemical properties and reactivity of the compound in various synthesis processes (G. Collis et al., 2003).
Antibacterial Activities and Structural Features
Arshad et al. (2022) synthesized new 6-Bromoquinolin-4-ol derivatives and investigated their antibacterial potential against ESBL producing Escherichia coli and MRSA. Their study highlights the compound's potential in addressing antibiotic resistance, a major concern in contemporary medicine (Mahwish Arshad et al., 2022).
Mécanisme D'action
Target of Action
7-Bromoquinolin-4-ol is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, playing a major role in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The bromine atom in this compound could potentially enhance these interactions due to its electronegativity and size .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets
Result of Action
Quinoline derivatives are known to have a wide range of biological and pharmaceutical activities . The specific effects of this compound would depend on its specific targets and mode of action.
Orientations Futures
Compounds containing the 8-hydroxyquinoline moiety, similar to 7-Bromoquinolin-4-ol, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Propriétés
IUPAC Name |
7-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBEWNXEGDQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002481 | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82121-06-0 | |
| Record name | 7-Bromo-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82121-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromoquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



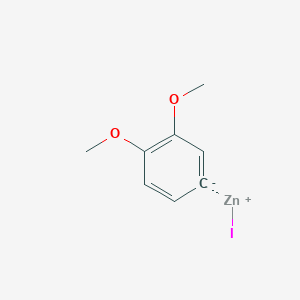
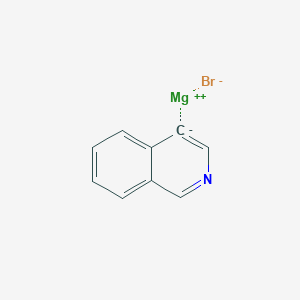
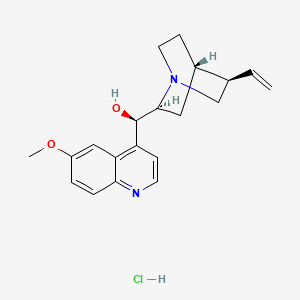
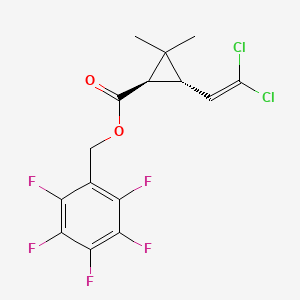
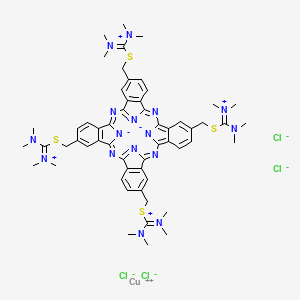

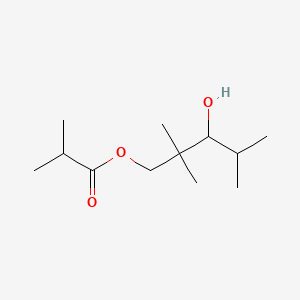
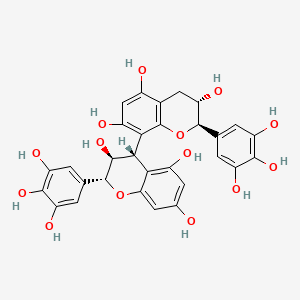
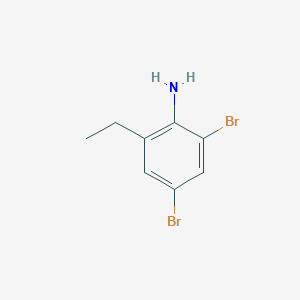
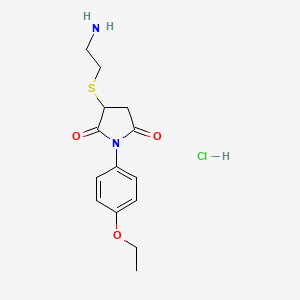
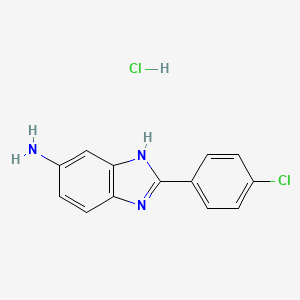
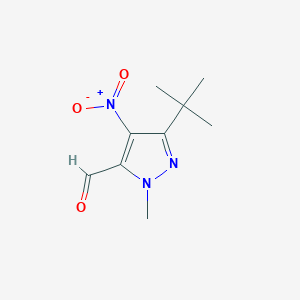
![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3416424.png)
![7-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B3416430.png)